molecular formula C7H9BrF2 B1382719 5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane CAS No. 2091619-22-4

5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane

Cat. No.: B1382719
CAS No.: 2091619-22-4
M. Wt: 211.05 g/mol
InChI Key: SNNLQVNCIURNSI-UHFFFAOYSA-N
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Description

“5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane” is a chemical compound. Its CAS Number is 2253641-13-1 . It has a molecular weight of 193.06 .


Molecular Structure Analysis

The molecular formula of “this compound” is C7H10BrF . The average mass is 193.057 Da and the monoisotopic mass is 191.994980 Da .

Scientific Research Applications

Multigram Synthesis of Advanced Difluorospiro Building Blocks

A methodology for constructing 6,6-difluorospiro[3.3]heptane, a conformationally restricted isostere of gem-difluorocycloalkanes, has been developed. This includes synthesizing a range of difluorospiro[3.3]heptane building blocks from a common precursor, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (Olifir et al., 2020).

Novel Diazaspirocyclic Systems

The synthesis of 1,5-diazaspiro[2.3]hexanes, representing structurally challenging strained diazaspirocyclic compounds, has been achieved starting from ethyl 2-(bromomethyl)-1-tosylaziridine-2-carboxylate (Žukauskaitė et al., 2013).

Competing 1,n-Elimination Reactions

Research on 1-bromo-5-bromomethyl-6,6-dichlorobicyclo[3.1.0]hexane has revealed that it undergoes competing 1,n-elimination reactions with organolithium compounds, leading to the formation of various products dependent on temperature (Weber & Brinker, 1996).

Synthesis of Diazaspiro[2.3]hexanes

The production of 4,5-Diazaspiro[2.3]hexanes using dihalocarbene addition across 3-alkylidene-1,2-diazetidines is an example of the application of bromomethyl compounds. This approach utilized difluorocarbene for stereospecific addition across the alkene (Pancholi et al., 2018).

Synthesis of Piperidines

5-(Bromomethyl)-1-pyrrolinium bromides have been used to synthesize 2,5-dialkoxypiperidines, showcasing a unique rearrangement with alkoxides. This process is an example of bromomethyl compound applications in creating functionalized piperidines (Kimpe et al., 1996).

Synthesis of 3-(Bromomethyl)-5-methylpyridine

3-(Bromomethyl)-5-methylpyridine, a key intermediate in synthesizing rupatadine, exemplifies the use of bromomethyl compounds in drug precursor synthesis. This process highlights an efficient, simple, and environmentally friendly method (Guo et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, “5-(bromomethyl)-1-fluorospiro[2.3]hexane”, indicates that it is highly flammable and may be fatal if swallowed and enters airways. It causes skin irritation and may cause drowsiness or dizziness. It is suspected of damaging fertility or the unborn child. It may cause damage to organs (Nervous system) through prolonged or repeated exposure if inhaled .

Properties

IUPAC Name

5-(bromomethyl)-2,2-difluorospiro[2.3]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrF2/c8-3-5-1-6(2-5)4-7(6,9)10/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNLQVNCIURNSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC2(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091619-22-4
Record name 5-(bromomethyl)-1,1-difluorospiro[2.3]hexane
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